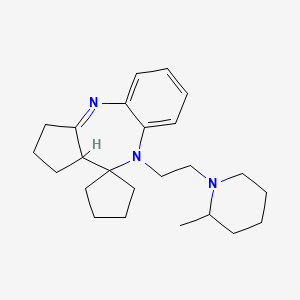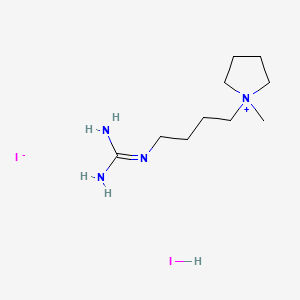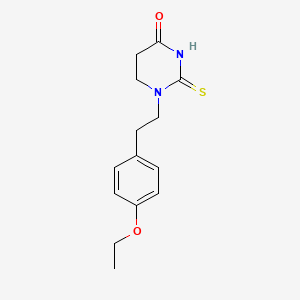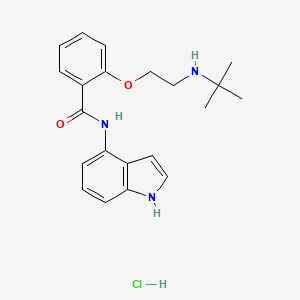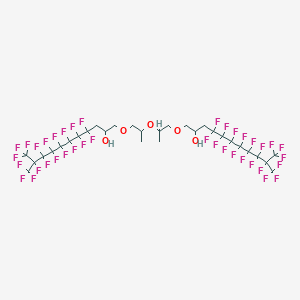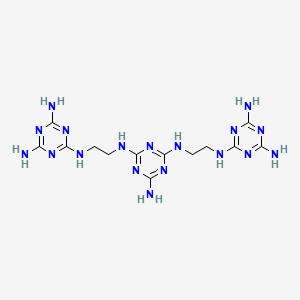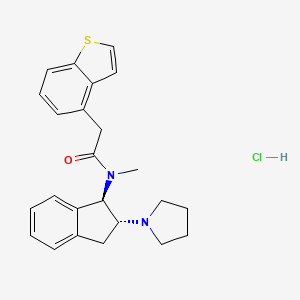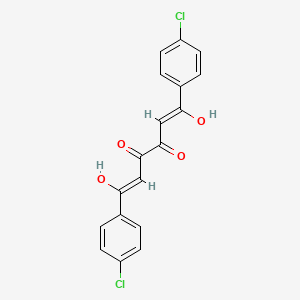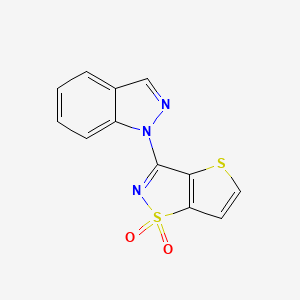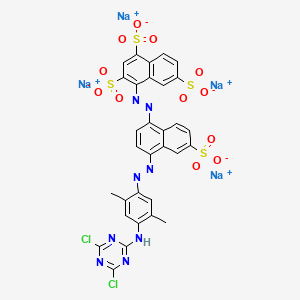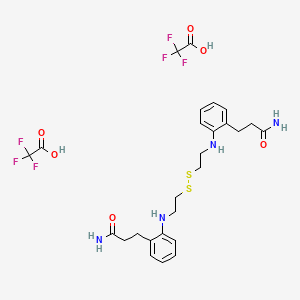
N,N'-Bis(phenylalanine)cystamine bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound consists of two phenylalanine molecules linked by a cystamine bridge, with each phenylalanine molecule further associated with trifluoroacetate groups. The presence of these functional groups imparts distinct chemical and biological characteristics to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) typically involves the following steps:
Formation of Phenylalanine Derivatives: The initial step involves the preparation of phenylalanine derivatives. This can be achieved by reacting phenylalanine with suitable protecting groups to prevent unwanted side reactions.
Formation of Cystamine Bridge: The next step involves the formation of the cystamine bridge. This is typically achieved by reacting cystamine with the protected phenylalanine derivatives under controlled conditions.
Deprotection and Trifluoroacetate Addition: The final step involves the removal of the protecting groups followed by the addition of trifluoroacetate groups to the phenylalanine molecules.
Industrial Production Methods
Industrial production of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cystamine bridge, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds in the cystamine bridge, reverting it to its original form.
Substitution: The phenylalanine moieties can undergo substitution reactions, where the trifluoroacetate groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Substitution reactions often require nucleophilic reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the cystamine bridge results in the formation of disulfide bonds, while reduction leads to the cleavage of these bonds.
Aplicaciones Científicas De Investigación
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is used to study protein-protein interactions and enzyme mechanisms. Its ability to form disulfide bonds makes it a valuable tool for investigating redox biology.
Medicine: The compound has potential therapeutic applications, particularly in drug delivery systems. Its ability to undergo controlled chemical reactions makes it suitable for targeted drug release.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) involves its ability to undergo controlled chemical reactions. The cystamine bridge can form and break disulfide bonds, allowing the compound to act as a redox-active molecule. This property is particularly useful in biological systems, where redox reactions play a crucial role in cellular processes. The phenylalanine moieties can interact with various molecular targets, influencing protein structure and function.
Comparación Con Compuestos Similares
N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) can be compared with other similar compounds, such as:
N,N’-Bis(acryloyl)cystamine: This compound also contains a cystamine bridge but has acryloyl groups instead of phenylalanine and trifluoroacetate. It is used as a cross-linker in polymer chemistry.
N,N’-Bis(lysine)cystamine: Similar to N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate), this compound contains lysine instead of phenylalanine. It is used in peptide synthesis and protein engineering.
The uniqueness of N,N’-Bis(phenylalanine)cystamine bis(trifluoroacetate) lies in its combination of phenylalanine and trifluoroacetate groups, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
117507-07-0 |
|---|---|
Fórmula molecular |
C26H32F6N4O6S2 |
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-(3-amino-3-oxopropyl)anilino]ethyldisulfanyl]ethylamino]phenyl]propanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C22H30N4O2S2.2C2HF3O2/c23-21(27)11-9-17-5-1-3-7-19(17)25-13-15-29-30-16-14-26-20-8-4-2-6-18(20)10-12-22(24)28;2*3-2(4,5)1(6)7/h1-8,25-26H,9-16H2,(H2,23,27)(H2,24,28);2*(H,6,7) |
Clave InChI |
PTABHXKVDWVSTJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CCC(=O)N)NCCSSCCNC2=CC=CC=C2CCC(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-(114C)methyl-2-[3-[(1R)-1-pyridin-2-ylethyl]-1-benzothiophen-2-yl]ethanamine](/img/structure/B12724341.png)
